
Indium(111)-atn-2
Übersicht
Beschreibung
Indium-111 (¹¹¹In) is a gamma-emitting radionuclide with a half-life of 2.8 days, widely used in nuclear medicine for diagnostic imaging and tracking cellular processes. The compound "Indium(111)-atn-2" is hypothesized to be a radiopharmaceutical agent involving ¹¹¹In chelated to a ligand system (e.g., "atn-2"), designed for targeted imaging or therapeutic applications. These agents leverage ¹¹¹In’s optimal gamma energy (171 keV and 245 keV) for high-resolution imaging, making them critical in detecting thrombi, inflammation, and graft occlusion .
Vorbereitungsmethoden
Production of Indium-111 Isotope
The synthesis of Indium(111)-ATN-2 begins with the production of the indium-111 radioisotope. Indium-111 () is a gamma-emitting radionuclide with a half-life of 2.8 days, making it suitable for extended imaging studies.
Cyclotron Irradiation of Cadmium Targets
Indium-111 is predominantly synthesized via proton bombardment of enriched cadmium targets in a cyclotron. Two primary nuclear reactions are employed:
-
: This reaction involves irradiating cadmium-112 with protons, yielding indium-111 and two neutrons.
-
: A less common method due to lower isotopic abundance of cadmium-111.
The route is preferred for its higher radionuclidic purity (>99%) and yield efficiency . Typical irradiation parameters include:
Parameter | Value |
---|---|
Proton energy | 15–22 MeV |
Beam current | 20–50 μA |
Irradiation time | 4–6 hours |
Target thickness | 0.5–1.0 mm (cadmium foil) |
Post-irradiation, the cadmium target is dissolved in concentrated hydrochloric acid (HCl) to form , which is subsequently purified via ion-exchange chromatography .
Purification of Indium-111 Chloride
Crude solutions contain impurities such as cadmium, zinc, and other transition metals, which must be removed to meet pharmacopeial standards.
Ion-Exchange Chromatography
A cationic exchange resin (e.g., AG50W-X8) is used to isolate ions. The resin is preconditioned with 6M HCl, and the dissolved target solution is passed through the column. Impurities like Cd and Zn elute first, while is retained and later eluted with 0.5M HCl .
Solvent Extraction
Alternative methods employ solvent extraction using diethyl ether or tributyl phosphate (TBP) in nitric acid media. This step achieves >99.9% purity, critical for pharmaceutical applications .
Radiolabeling of ATN-2 Ligand
The ATN-2 ligand, a biomolecule (e.g., peptide or monoclonal antibody), is conjugated to via a bifunctional chelator. Common chelators include:
-
DTPA (Diethylenetriaminepentaacetic acid)
-
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid)
Conjugation Protocol
-
Chelator Activation : DOTA is activated with N-hydroxysuccinimide (NHS) in dimethyl sulfoxide (DMSO) at pH 8.5.
-
Ligand Conjugation : The activated chelator reacts with primary amines on the ATN-2 ligand (e.g., lysine residues) at 25°C for 1 hour.
-
Purification : Unreacted chelator is removed using size-exclusion chromatography (PD-10 column).
Indium-111 Labeling
The conjugated ATN-2 ligand is incubated with in ammonium acetate buffer (pH 5.5) at 37°C for 30 minutes. The reaction achieves >95% labeling efficiency, confirmed by instant thin-layer chromatography (iTLC) .
Quality Control and Validation
Radiochemical Purity
iTLC with silica gel plates and 0.1M citrate buffer (pH 5.0) is used to assess free . Acceptable purity thresholds are ≥95% .
Specific Activity
The specific activity of this compound typically ranges from 50–200 MBq/μg, optimized to balance imaging sensitivity and ligand integrity.
Stability Testing
The final product is tested for stability in human serum at 37°C over 48 hours. Degradation <10% is required for clinical use .
Industrial-Scale Production
Automated synthesis modules (e.g., Eckert & Ziegler Eurotope’s Modular Lab) are employed for GMP-compliant production. Key advancements include:
-
Closed-system processing to minimize radiation exposure.
-
Real-time pH monitoring to optimize labeling efficiency.
-
Lyophilization for extended shelf-life (up to 6 months at -20°C).
Comparison of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Cyclotron () | 85–90 | 99.9 | High |
Solvent Extraction | 78–82 | 99.5 | Moderate |
Automated Synthesis | 90–95 | 99.9 | High |
Challenges and Optimization Strategies
Isotopic Impurities
Trace (t = 49.5 days) may co-elute during purification. Gradient elution with HCl reduces this impurity to <0.01% .
Chelator-Ligand Mismatch
DOTA offers superior in vivo stability compared to DTPA but requires longer reaction times. Microwave-assisted synthesis (50°C, 10 minutes) mitigates this issue .
Analyse Chemischer Reaktionen
Types of Reactions: Indium(111)-atn-2 undergoes various chemical reactions, including:
Substitution: Ligands can be substituted with other chelating agents to modify the properties of the radiopharmaceutical.
Common Reagents and Conditions:
Major Products: The major products of these reactions are radiolabeled complexes that retain the biological activity of the ligand while incorporating the gamma-emitting properties of indium-111 .
Wissenschaftliche Forschungsanwendungen
Indium(111)-atn-2 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of radiolabeled compounds.
Biology: Employed in tracking cellular processes and studying the biodistribution of labeled biomolecules.
Medicine: Widely used in diagnostic imaging for detecting tumors, infections, and other pathological conditions.
Industry: Utilized in the development of new radiopharmaceuticals and imaging agents.
Wirkmechanismus
Indium(111)-atn-2 can be compared with other radiopharmaceuticals that use different radioisotopes or ligands:
Gallium-68: A positron-emitting radionuclide used in positron emission tomography (PET) imaging.
Technetium-99m: A widely used gamma-emitting radionuclide with a half-life of 6 hours.
Fluorine-18: A positron-emitting radionuclide used in PET imaging with a half-life of 110 minutes.
Uniqueness of this compound: this compound is unique due to its relatively long half-life, which allows for extended imaging periods. Its ability to form stable complexes with various ligands makes it versatile for different diagnostic and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Indium-111-oxine Complex
- Application : Primarily used for labeling leukocytes and platelets. The lipophilic oxine ligand enables passive diffusion across cell membranes, where ¹¹¹In dissociates and binds intracellularly .
- Labeling Efficiency : Achieves 2–15% leukocyte binding in vitro, but efficacy is reduced in the presence of plasma proteins due to competitive binding .
Indium-111-tetraphenylporphyrin
- Labeling Efficiency : Higher retention in cells compared to oxine, but synthesis is more complex and costly .
Indium-111-Labeled Platelets (Plasma vs. Saline-Washed)
- Efficiency : Platelets labeled in plasma show superior recovery (15-minute recovery ≈ 80%) and biological half-life (24–48 hours) compared to saline-washed platelets, which exhibit poor viability .
- Clinical Use: Used to detect arterial/venous thrombi and monitor platelet deposition in coronary bypass grafts, with accuracy confirmed via venography and scintigraphy .
Indium-111-DTPA (Diethylenetriaminepentaacetic acid)
- Application : A hydrophilic chelator for labeling antibodies or peptides.
- Labeling Efficiency : High in vitro stability but requires covalent conjugation to targeting molecules, complicating synthesis .
- Clinical Use: Limited by rapid renal clearance, reducing target-to-background ratios.
Data Table: Comparative Analysis of ¹¹¹In Complexes
Key Research Findings
- Plasma vs. Saline Washed Platelets : Labeling in plasma preserves platelet function and recovery, critical for accurate thrombus imaging .
- Lipophilicity vs. Stability : Lipophilic agents (e.g., oxine) achieve intracellular labeling but suffer from plasma interference, whereas hydrophilic agents (e.g., DTPA) require covalent linkage for targeting .
- Graft Imaging: ¹¹¹In-labeled platelets enable non-invasive visualization of saphenous vein grafts, showing 4–100x higher activity in grafts than blood or myocardium .
Biologische Aktivität
2-(4-Ethoxyphenyl)imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring substituted with a 4-ethoxyphenyl group, which enhances its lipophilicity and potential for biological interaction. Research has demonstrated its efficacy as an enzyme inhibitor, receptor modulator, and potential therapeutic agent against various diseases, including cancer and microbial infections.
The synthesis of 2-(4-Ethoxyphenyl)imidazole typically involves the cyclization of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This method allows for the formation of the imidazole ring through a condensation reaction, yielding a compound that exhibits significant biological activity due to its unique structural characteristics.
The biological activity of 2-(4-Ethoxyphenyl)imidazole is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biochemical pathways, while the ethoxyphenyl group enhances solubility and membrane permeability, facilitating cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(4-Ethoxyphenyl)imidazole derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.4 to 3.8 nM against multiple cancer cell lines, indicating potent antiproliferative effects . The presence of substituents on the phenyl ring significantly influenced the biological activity, with specific configurations leading to enhanced efficacy.
Table 1: Anticancer Activity of 2-(4-Ethoxyphenyl)imidazole Derivatives
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
4o | A549 | 0.4 |
HeLa | 1.5 | |
MCF-7 | 3.8 | |
Jurkat | >10 |
The compound 4o , a derivative of 2-(4-Ethoxyphenyl)imidazole, showed promising results in vivo, significantly reducing tumor mass in mouse models at doses much lower than conventional treatments .
Antimicrobial Activity
In addition to anticancer properties, 2-(4-Ethoxyphenyl)imidazole has been investigated for its antimicrobial effects. Studies have shown that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating comparable efficacy to established antibiotics .
Table 2: Antimicrobial Activity of Imidazole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1a | S. aureus | 15 |
E. coli | 12 | |
B. subtilis | 10 |
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of various substituents on the phenyl ring of imidazole derivatives, it was found that compounds containing both chloro and ethoxy groups exhibited superior anticancer activity compared to their counterparts without these substitutions .
- Cytotoxicity Assessment : The cytotoxic effects of the most active derivative (compound 4o ) were assessed on peripheral blood lymphocytes (PBL). Results indicated an IC50 greater than 10 μM in quiescent cells but significantly lower (0.5 μM) in stimulated cells, suggesting selective toxicity towards rapidly proliferating cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of Indium(111)-atn-2 in targeting somatostatin receptors?
- Methodological Answer : this compound binds to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are overexpressed in neuroendocrine tumors. To validate receptor affinity, use competitive binding assays with radiolabeled somatostatin analogs (e.g., In-111 pentetreotide) and compare IC₅₀ values across cell lines expressing different SSTR subtypes. Pharmacokinetic studies show rapid blood clearance (10% remaining at 10 minutes post-injection) and renal excretion (85% within 24 hours) . For reproducibility, standardize receptor density quantification via immunohistochemistry or autoradiography.
Q. What experimental protocols are recommended for assessing renal excretion kinetics of this compound?
- Methodological Answer : Conduct biodistribution studies in preclinical models using gamma-counting or SPECT imaging to track radiolabeled this compound. Collect urine samples at intervals (e.g., 1, 6, 24, 48 hours) and measure radioactivity with a gamma counter. Normalize data to injected dose per gram of tissue. Evidence shows 90% renal excretion within 48 hours, with a biological half-life of 6 hours . Include control groups to account for nonspecific binding and validate results with mass spectrometry for metabolite identification.
Q. How should researchers design dose-response studies for this compound to optimize tumor uptake?
- Methodological Answer : Use escalating doses (e.g., 0.1–10 MBq/kg) in xenograft models expressing SSTRs. Measure tumor-to-background ratios via SPECT/CT imaging at 24-hour intervals. Correlate uptake with receptor density quantified by qPCR or Western blot. Data from clinical analogs suggest optimal imaging occurs at 24–48 hours post-injection, with tumor uptake plateauing at 1.5 MBq/kg . Include blocking studies with unlabeled somatostatin analogs to confirm receptor specificity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in biodistribution data between rodent models and non-human primates?
- Methodological Answer : Discrepancies often arise from differences in receptor expression patterns or metabolic rates. Perform cross-species comparative studies using identical tracer batches and imaging protocols. Analyze interspecies variability in SSTR subtype distribution via RNA sequencing. If primate models show lower renal uptake, investigate species-specific differences in glomerular filtration rates using inulin clearance assays . Apply pharmacokinetic modeling (e.g., compartmental analysis) to adjust for physiological variables.
Q. What strategies are effective for integrating pharmacokinetic data with receptor occupancy models for this compound?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating plasma clearance rates, tissue-specific perfusion, and receptor binding kinetics. Use nonlinear regression to fit biodistribution data to the model, adjusting parameters like association/dissociation constants (kₐ, kₑ). Validate with PET imaging using Ga-68-labeled analogs for dynamic receptor occupancy measurements. Evidence suggests receptor saturation occurs at doses >2 MBq/kg, requiring dose fractionation in therapeutic applications .
Q. How can researchers address batch-to-batch variability in radiochemical purity during this compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols per ICH guidelines, including HPLC with radiometric detection to assess purity (>95% required). Use Chelex resin to remove free In-111 and validate with thin-layer chromatography. For reproducibility, document reaction conditions (pH, temperature, chelator molar ratio) and cross-reference with published methods . Include stability studies under varying storage conditions (e.g., 4°C vs. room temperature) to identify degradation pathways.
Regulatory and Preclinical Design Questions
Q. What are the critical CMC (Chemistry, Manufacturing, Controls) requirements for IND-enabling studies of this compound?
- Methodological Answer : For Phase 1 trials, submit data on radionuclide purity (≥99.9%), specific activity, and sterility. Include stability studies under proposed storage conditions (e.g., 24-month shelf life at -20°C). Reference USP <823> for radiopharmaceutical compounding. Cross-reference prior INDs for similar agents (e.g., In-111 pentetreotide) to justify formulation excipients .
Q. How should safety pharmacology studies be structured to meet FDA guidelines for this compound?
- Methodological Answer : Conduct repeat-dose toxicity studies in two species (e.g., rats and dogs) at 10× the human equivalent dose. Assess hematological, renal, and hepatic parameters at 24 hours and 14 days post-injection. Include histopathology of SSTR-rich organs (pituitary, thyroid). For genotoxicity, perform Ames and micronucleus tests. Evidence from analogs indicates low toxicity due to sub-therapeutic radiation doses .
Q. Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing heterogeneous tumor uptake in this compound studies?
- Methodological Answer : Use mixed-effects models to account for intra- and inter-subject variability. Apply cluster analysis to group tumors by uptake patterns (e.g., high vs. low SSTR expression). For imaging data, use SUVmax normalization and voxel-wise analysis to map spatial heterogeneity. Report confidence intervals for dosimetry calculations .
Q. How can researchers ensure reproducibility in multi-center trials involving this compound?
- Methodological Answer : Standardize protocols via a central imaging core lab. Distribute phantom kits for cross-calibration of SPECT/CT systems. Use harmonized region-of-interest (ROI) definitions and iterative reconstruction algorithms. Publish detailed methodology in supplementary materials, referencing guidelines like EANM dosimetry committee protocols .
Eigenschaften
IUPAC Name |
gallium;3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;indium-111(3+);hydroxide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61N7O15.Ga.In.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;;2*1H2/q;2*+3;;/p-6/i;;1-4;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWZLWDCQKNAP-XVKFRELOSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[In+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[111In+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H59GaInN7O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119130-46-0 | |
Record name | ATN-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119130460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.